molecular formula C9H10BrNO5S B11010276 N-[(4-bromophenyl)sulfonyl]-L-serine

N-[(4-bromophenyl)sulfonyl]-L-serine

Cat. No.: B11010276
M. Wt: 324.15 g/mol
InChI Key: ZNIKCDQUKAIUGM-QMMMGPOBSA-N
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Description

2-(4-bromobenzenesulfonamido)-3-hydroxypropanoic acid is an organic compound that features a bromobenzene sulfonamide group attached to a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzenesulfonamido)-3-hydroxypropanoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-hydroxypropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzenesulfonamido)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 2-(4-bromobenzenesulfonamido)-3-oxopropanoic acid.

    Reduction: Formation of 2-(4-bromobenzenesulfonamido)-3-hydroxypropane.

    Substitution: Formation of 2-(4-substitutedbenzenesulfonamido)-3-hydroxypropanoic acid derivatives.

Scientific Research Applications

2-(4-bromobenzenesulfonamido)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzenesulfonamido)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromobenzenesulfonamido)acetic acid
  • 2-(4-bromobenzenesulfonamido)propanoic acid
  • 2-(4-bromobenzenesulfonamido)butanoic acid

Uniqueness

2-(4-bromobenzenesulfonamido)-3-hydroxypropanoic acid is unique due to the presence of both a hydroxy group and a sulfonamide group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. Additionally, the specific positioning of the bromine atom and the hydroxy group can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10BrNO5S

Molecular Weight

324.15 g/mol

IUPAC Name

(2S)-2-[(4-bromophenyl)sulfonylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C9H10BrNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14)/t8-/m0/s1

InChI Key

ZNIKCDQUKAIUGM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)N[C@@H](CO)C(=O)O)Br

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Br

Origin of Product

United States

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